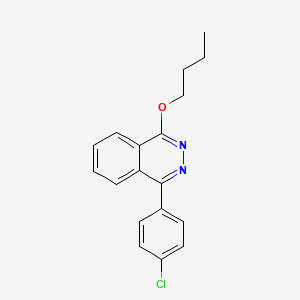

1-butoxy-4-(4-chlorophenyl)phthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-(4-chlorophenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c1-2-3-12-22-18-16-7-5-4-6-15(16)17(20-21-18)13-8-10-14(19)11-9-13/h4-11H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAFRAUMGSZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations and Mechanistic Elucidation of 1 Butoxy 4 4 Chlorophenyl Phthalazine Analogs

Rational Design of 1-Butoxy-4-(4-chlorophenyl)phthalazine Analogs for SAR Studies

The phthalazine (B143731) nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov Modifications to this core are a cornerstone of SAR studies. The inherent structure of phthalazine, a fused diaza-heterocycle, provides a rigid framework with specific hydrogen bond acceptor capabilities from its nitrogen atoms, which is crucial for anchoring the molecule within a target's binding site. nih.gov

Researchers have extensively explored substitutions at various positions of the phthalazine ring to enhance biological activity. For instance, studies on phthalazine-based phosphodiesterase (PDE) inhibitors revealed that the nature and position of substituents dramatically alter potency and selectivity. nih.gov In one study, a series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized to probe their PDE IV inhibitory activity. nih.gov It was found that attaching different heterocyclic rings at position 4 led to significant variations in conformational freedom and biological activity, suggesting that a planar and rigid conformation at this position could be favorable for inhibition. nih.gov Similarly, in the context of kinase inhibition, modifications of the phthalazine scaffold have led to potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The addition of spacers and distal moieties to the core structure allows the molecule to extend into hydrophobic grooves of the enzyme's active site, enhancing binding affinity. nih.gov These examples underscore that even minor changes to the phthalazine core can have a profound impact on molecular recognition and the resulting biological response.

The 1-butoxy group is a critical substituent that influences the molecule's physicochemical properties. Its impact can be analyzed through its electronic and steric effects.

Electronic Effects: The oxygen atom of the butoxy group is electron-donating through resonance, which can modulate the electron density of the phthalazine ring system. This alteration of the electronic landscape can influence non-covalent interactions, such as hydrogen bonding and π-system interactions, with the biological target.

The 4-chlorophenyl group at position 4 is a key feature for establishing potent intermolecular interactions with a biological target. Its role can be attributed to several types of interactions:

Hydrophobic and π-Interactions: The phenyl ring itself is hydrophobic and capable of engaging in van der Waals and hydrophobic interactions within non-polar regions of a binding site. nih.gov It can also participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom at the para-position is a particularly important feature. While being an electron-withdrawing group that modulates the electronics of the phenyl ring, it can also act as a halogen bond donor. A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a backbone carbonyl oxygen on a protein. nih.govacs.org For example, studies on human Cathepsin L inhibitors showed that introducing a 4-chlorophenyl moiety enhanced binding affinity 13-fold compared to the unsubstituted phenyl analog, an effect attributed to the formation of a halogen bond with the backbone carbonyl oxygen of a glycine (B1666218) residue. acs.org This specific and directional interaction can significantly increase the binding affinity and selectivity of a ligand for its target. acs.org

In Vitro Mechanistic Studies of this compound Interactions with Biomolecular Targets

To understand how a compound exerts its biological effects, it is essential to identify and validate its molecular targets. nih.gov For phthalazine-based compounds, a range of potential targets has been identified through various screening and assay methodologies. nih.gov

The initial step in mechanistic elucidation is often a broad screening process against a panel of known biological targets, followed by more focused assays to confirm and quantify the interaction. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which measure the concentration of the compound required to inhibit the target's activity by 50%. arxiv.org

Enzyme inhibition assays are a primary tool for identifying the mechanism of action for many drugs. Phthalazine derivatives have been extensively evaluated as inhibitors of several key enzyme families implicated in disease.

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Phthalazine derivatives have been identified as potent kinase inhibitors. Analogs have shown significant inhibitory activity against receptor tyrosine kinases like VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, certain phthalazine derivatives exhibit potent cytotoxicity against cancer cells by inhibiting VEGFR-2. nih.gov

Table 1: VEGFR-2 and EGFR Inhibition by Phthalazine Analogs

| Compound Series | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Phthalazine-dipeptide hybrid (12b) | VEGFR-2 | 17.8 | nih.govrsc.org |

| Phthalazine-hydrazone derivative (13c) | VEGFR-2 | 19.8 | nih.gov |

| Phthalazine-benzyl derivative (12d) | EGFR | 21.4 | nih.gov |

| Phthalazine-benzyl derivative (12c) | EGFR | 65.4 | nih.gov |

Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in inflammatory and cardiovascular diseases. Phthalazine derivatives have been developed as potent and selective PDE inhibitors, particularly for PDE4 and PDE5. nih.govnih.gov

Table 2: PDE5 Inhibition by 4-Benzylamino-1-chloro-6-substituted Phthalazines

| Compound | Substituent at C6 | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15f | -NO₂ | 3.5 | nih.gov |

| 15a | -CN | 4.8 | nih.gov |

| 15i | -CF₃ | 5.3 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. researchgate.net Inhibitors of PARP are an important class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations. researchgate.netnih.gov The phthalazinone scaffold is a well-established core for potent PARP inhibitors. nih.govresearchgate.net Several compounds based on this scaffold have shown low nanomolar inhibitory potency and have advanced into clinical development. nih.govresearchgate.netnih.gov For example, Talazoparib, a potent PARP-1/2 inhibitor, features a complex, fused phthalazinone core. nih.gov Another key example is KU-0059436 (Olaparib), a 4-benzyl-2H-phthalazin-1-one derivative that is a single-digit nanomolar inhibitor of both PARP-1 and PARP-2. nih.gov

Table 3: PARP Inhibition by Phthalazinone Analogs

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

|---|---|---|---|

| Talazoparib (BMN 673) | PARP-1 | 1.2 | nih.gov |

| Talazoparib (BMN 673) | PARP-2 | 0.87 | nih.gov |

| KU-0059436 (Olaparib) | PARP-1 / PARP-2 | Single-digit nM | nih.gov |

Molecular Target Identification and Validation Methodologies

Receptor Binding Studies

The affinity of this compound and its derivatives for various receptors is a critical determinant of their pharmacological profile. Investigations have explored their binding to key receptors implicated in neurotransmission.

AMPA Receptors: While direct binding studies on this compound are not extensively documented in publicly available literature, research on structurally related phthalazine derivatives provides insights into their potential interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Phthalazine-1,4-dione derivatives have been identified as non-competitive antagonists of AMPA receptors. researchgate.netnih.gov Molecular docking studies of these derivatives have shown that they can interact with the binding site of the AMPA receptor. researchgate.net For instance, a series of phthalazine-1,4-diones were synthesized and evaluated for their binding affinities, revealing that specific substitutions are crucial for potent receptor interaction. nih.gov A separate study on compounds featuring a 4-(4-chlorophenyl)-(2H)-phthalazinone core, which is structurally analogous to the target compound, reported anticonvulsant activities, suggesting a potential modulation of excitatory neurotransmission that could involve AMPA receptors. researchgate.net

Melatonin (B1676174) Receptors: Currently, there is a lack of specific published research detailing the binding affinity or functional activity of this compound or its close analogs at melatonin receptors (MT1 and MT2). nih.govnih.gov The binding pockets of melatonin receptors are known to be compact and are primarily engaged by ligands through hydrogen bonds and hydrophobic interactions. nih.gov Without experimental data, any potential interaction of the this compound scaffold with these receptors remains speculative.

Cellular Pathway Modulation by this compound Derivatives

The biological effects of small molecules are often mediated through their influence on specific cellular signaling pathways.

Investigation of Cellular Proliferation Pathways in Model Systems

No specific studies investigating the direct effects of this compound on cellular proliferation pathways in model systems have been identified in the available scientific literature.

Studies on Inflammatory Signaling Cascades in Preclinical Models

There is no available research data from preclinical models that specifically examines the modulation of inflammatory signaling cascades by this compound.

Analysis of Specific Protein-Protein Interactions Modulated by Phthalazines

Detailed analyses of specific protein-protein interactions that are directly modulated by this compound have not been reported.

Mechanistic Insights from Structural Variations within the this compound Scaffold

The precise three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets.

Positional Isomerism and Stereochemical Impact on Biological Interactions

The influence of positional isomerism and stereochemistry on the biological activity of this compound has not been specifically elucidated in published studies. However, the principles of stereoselectivity are well-established in pharmacology. For many classes of compounds, chirality is a key factor driving pharmacological potency and can affect interactions with proteins. nih.gov

Isosteric Replacements within the Butoxy and 4-Chlorophenyl Moieties

The exploration of isosteric replacements for the butoxy and 4-chlorophenyl groups of this compound is a key strategy in medicinal chemistry to modulate the compound's biological activity, pharmacokinetic properties, and target interactions. Structure-activity relationship (SAR) studies focusing on these moieties have provided valuable insights into the structural requirements for potency and selectivity.

Isosteric Modifications of the Butoxy Group

While direct SAR studies on this compound are not extensively documented in publicly available literature, research on related 1-alkoxy-4-arylphthalazine analogs provides valuable insights. For instance, studies on a series of 2-alkoxy-5-methoxyallylbenzenes have shown that the molecular volume and shape of the alkoxy moiety are major factors in determining inhibitory potency. nih.gov This principle can be extrapolated to the this compound series, suggesting that variations in the butoxy chain would likely impact biological activity.

In a study on nitazene (B13437292) analogs, the length of the alkoxy chain was found to markedly influence potency at the mu-opioid receptor. nih.gov Specifically, an ethoxy chain resulted in the most potent analog, while methoxy (B1213986) and butoxy analogs were less potent than fentanyl. nih.gov This highlights that a simple increase in chain length does not always correlate with increased activity and that an optimal length often exists for target binding.

The following table illustrates hypothetical isosteric replacements of the butoxy group and their potential impact on biological activity, based on general principles of medicinal chemistry and findings from related compound series.

| Modification of Butoxy Group | Rationale | Predicted Impact on Activity |

| Shorter Alkyl Chains (e.g., methoxy, ethoxy) | Decrease lipophilicity; potentially improve solubility. | Activity may increase or decrease depending on the specific binding pocket requirements. An ethoxy group has been shown to be optimal in some heterocyclic series. nih.gov |

| Longer Alkyl Chains (e.g., pentyloxy, hexyloxy) | Increase lipophilicity; may enhance binding to hydrophobic pockets. | Potentially increased activity up to a certain chain length, after which a decrease may be observed due to steric hindrance or excessive lipophilicity (a "cut-off" effect). |

| Branched Alkyl Chains (e.g., isobutoxy, sec-butoxy) | Introduce steric bulk; may improve metabolic stability. | May lead to a decrease in activity if the binding pocket is narrow, but could enhance selectivity or potency if the bulk is accommodated. |

| Cyclic Ethers (e.g., tetrahydrofuranyloxy) | Introduce conformational rigidity and polarity. | Could enhance binding affinity through specific interactions and improved physicochemical properties. |

Isosteric Modifications of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at the 4-position of the phthalazine core is crucial for the compound's interaction with its biological target, often fitting into a specific hydrophobic pocket. The electronic nature and position of the substituent on this phenyl ring can significantly alter the binding affinity and selectivity.

SAR studies on various 1,4-disubstituted phthalazines have consistently demonstrated the importance of the substitution pattern on the 4-phenyl ring for biological activity, particularly in the context of VEGFR-2 inhibition. nih.govnih.gov For example, in a series of anilinophthalazine derivatives, varying the substituents on the arylamino segment led to significant changes in VEGFR-2 inhibitory activity. lookchem.com

Research on 1-anilino-4-(arylsulfanylmethyl)phthalazines revealed that incorporating a substituted thiophenol group at position 4 of the phthalazine ring appeared to increase anticancer activity compared to an unsubstituted thiophenol. mdpi.com This underscores the sensitivity of the target to the electronic and steric properties of the substituent at this position.

The table below summarizes the findings from various studies on related phthalazine derivatives, illustrating the effect of different substitutions on the 4-phenyl ring on their biological activity, primarily as VEGFR-2 inhibitors.

| Compound Series | Substitution at 4-Position | Biological Activity (IC50 in µM) | Reference |

| 1-Anilino-4-arylphthalazines | 4-(4-Chlorophenyl) | 0.048 (VEGFR-2) | lookchem.com |

| 4-(tert-Butylphenyl) | 0.075 (VEGFR-2) | lookchem.com | |

| 4-(iso-Propylphenyl) | 0.017 (VEGFR-2) | lookchem.com | |

| 1-(Substituted)-4-(4-bromophenyl)phthalazines | 1-(4-Aminopiperidin-1-yl) | 1.8 (MCF-7 cytotoxicity) | cu.edu.eg |

| 1-(4-Hydroxypiperidin-1-yl) | >100 (MCF-7 cytotoxicity) | cu.edu.eg | |

| 1-(Thiazolidin-3-ylamino) | 1.4 (MCF-7 cytotoxicity) | cu.edu.eg | |

| 1-Chloro-4-(substituted phenyl)phthalazine derivatives | Varied substitutions at position 1 | IC50 values from 0.148 to 0.892 (VEGFR-2) | nih.gov |

These findings collectively suggest that the 4-chlorophenyl group in this compound is a critical determinant of its biological activity. The presence of a halogen, such as chlorine, at the para position often leads to potent activity. lookchem.com However, other substituents, including small alkyl groups, can also be well-tolerated or even enhance potency, depending on the specific interactions within the target's binding site. lookchem.com The electronic effects of the substituent (electron-donating vs. electron-withdrawing) and its size are key factors that modulate the affinity of the molecule for its biological target. nih.govlookchem.com

Computational Chemistry Approaches in the Study of 1 Butoxy 4 4 Chlorophenyl Phthalazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netcore.ac.uk By calculating the electron density, DFT provides valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining a molecule's reactivity and kinetic stability. core.ac.uk

For phthalazine (B143731) derivatives, DFT calculations help in understanding the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. core.ac.uk In the context of 1-butoxy-4-(4-chlorophenyl)phthalazine, the electron-donating butoxy group and the electron-withdrawing chlorophenyl and phthalazine moieties would significantly influence the electron distribution and, consequently, the HOMO-LUMO energies.

Table 1: Representative DFT-Calculated Electronic Properties of a Phthalazine Derivative

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.38 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.87 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. core.ac.uk |

| Dipole Moment | 3.12 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic phthalazine derivative and would need to be specifically calculated for this compound.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, with its rotatable butoxy group, multiple low-energy conformations can exist.

Computational methods can be used to map the potential energy surface of the molecule, identifying the global minimum energy conformation as well as other low-energy conformers. This information is crucial for understanding how the molecule might fit into the binding site of a biological target. The lowest energy conformer is often used as the starting point for further computational studies, such as molecular docking. japsonline.com

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations provide insights into its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This method is instrumental in identifying potential biological targets for a compound and in understanding the key interactions that stabilize the ligand-receptor complex. For phthalazine derivatives, docking studies have been employed to investigate their binding to various enzymes, including VEGFR-2 and EGFR, which are important targets in cancer therapy. japsonline.comnih.govwjpr.net

In a typical docking study involving a phthalazine derivative, the compound is placed in the active site of the target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. researchgate.net For this compound, the phthalazine core, the chlorophenyl group, and the butoxy chain would all play a role in the binding interactions.

Table 2: Illustrative Molecular Docking Results for a Phthalazine Derivative with a Kinase Target

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -9.5 | An estimation of the binding free energy, with more negative values indicating stronger binding. |

| Key Interacting Residues | Cys919, Glu885, Asp1046 | Amino acid residues in the protein's active site that form significant interactions with the ligand. nih.gov |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | The nature of the non-covalent interactions that stabilize the ligand-protein complex. researchgate.net |

Note: This table presents typical data obtained from a molecular docking study and is not specific to this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. scirp.org While docking provides a static picture of the binding, MD simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on the nanosecond timescale.

For phthalazine derivatives, MD simulations can be used to validate the results of molecular docking and to gain a deeper understanding of the binding mechanism. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions and identify any conformational changes that occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. longdom.org By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. japsonline.comdntb.gov.ua

For phthalazine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their activity as inhibitors of targets like EGFR. japsonline.com These models typically use molecular fields, such as steric and electrostatic fields, as descriptors to quantify the structural features of the molecules. The resulting models can be visualized as contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease activity. japsonline.com

Table 3: Key Statistical Parameters in a 3D-QSAR Model for Phthalazine Derivatives

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.736 | A measure of the predictive ability of the model, obtained through cross-validation. japsonline.com |

| r² (Non-cross-validated r²) | 0.964 | A measure of the goodness of fit of the model to the training data. japsonline.com |

| r²_pred (Predictive r²) | 0.826 | A measure of the model's ability to predict the activity of an external test set of compounds. japsonline.com |

Note: The values in this table are taken from a specific 3D-QSAR study on phthalazine derivatives and serve as an example of the statistical validation of such models.

Descriptor Selection for this compound Analogs

The process of selecting appropriate molecular descriptors is a critical first step in the development of robust Quantitative Structure-Activity Relationship (QSAR) models. These descriptors are numerical representations of the chemical and physical properties of a molecule and are broadly categorized into several classes, including constitutional, topological, electrostatic, and quantum-chemical descriptors.

For analogs of this compound, a variety of descriptors can be calculated to correlate their structural features with their biological activities. In studies involving similar phthalazine derivatives, descriptors related to steric, electronic, and hydrophobic properties have proven to be particularly significant. japsonline.comresearchgate.net

A hypothetical selection of descriptors for a series of this compound analogs might include those listed in the table below. The selection would be guided by the need to capture the structural variations within the analog series and their potential influence on the biological activity being modeled.

| Descriptor Class | Specific Descriptor | Description |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | |

| Electronic | Dipole Moment | A measure of the polarity of a molecule. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Related to the electron-donating ability of a molecule. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the electron-accepting ability of a molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of a molecule. |

| Topological | Balaban Index | A topological index that correlates with various molecular properties. |

The ultimate selection of descriptors would be refined through statistical methods to identify those that have the most significant correlation with the observed biological activity, thereby forming the basis for a predictive QSAR model.

Development and Validation of QSAR Models for Biological Activity Prediction (mechanistic, not clinical)

Once a set of relevant descriptors has been identified for analogs of this compound, a QSAR model can be developed to predict their biological activity. These models establish a mathematical relationship between the descriptors and the activity, allowing for the prediction of the potency of new, unsynthesized analogs.

The development of a QSAR model typically involves the following steps:

Data Set Preparation : A series of this compound analogs with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. japsonline.com

Model Building : Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate the QSAR equation.

Model Validation : The predictive ability of the model is rigorously assessed using both internal and external validation techniques. Internal validation may involve cross-validation procedures like the leave-one-out (LOO) method, while external validation uses the independent test set.

For instance, a hypothetical QSAR model for a series of phthalazine derivatives might yield an equation such as:

pIC50 = β0 + β1(LogP) + β2(MR) + β3(LUMO)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients for each descriptor.

The statistical quality of QSAR models is evaluated using several parameters, as shown in the table below for a hypothetical model. japsonline.comresearchgate.net

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | > 0.6 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| q² (Cross-validated r²) | > 0.5 | A measure of the internal predictive ability of the model. |

| r²_pred (Predictive r² for external test set) | > 0.5 | A measure of the external predictive ability of the model on an independent set of compounds. |

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further mechanistic insights by generating contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. japsonline.comresearchgate.net

In Silico Screening and Virtual Library Design for Novel Phthalazine Scaffolds

In silico screening and virtual library design are powerful computational techniques that enable the rapid exploration of vast chemical space to identify novel compounds with desired biological activities. These methods are particularly valuable for designing new phthalazine scaffolds based on the structural template of this compound.

The process typically begins with the creation of a virtual library of compounds. This can be achieved by systematically modifying the core phthalazine scaffold with a diverse range of substituents at various positions. For this compound, modifications could be introduced to the butoxy group, the chlorophenyl ring, or the phthalazine core itself.

Once the virtual library is generated, it can be screened using a variety of computational methods:

Docking-Based Screening : This method simulates the binding of each virtual compound to the active site of a biological target. ajchem-b.comajchem-b.com The compounds are then ranked based on their predicted binding affinity, allowing for the identification of potential hits. wjpr.net

Pharmacophore-Based Screening : A pharmacophore model is developed based on the key structural features required for biological activity. The virtual library is then screened to identify compounds that match this pharmacophore.

QSAR-Based Screening : The previously developed QSAR model can be used to predict the biological activity of the virtual compounds, enabling the prioritization of those with the highest predicted potency.

The results of a hypothetical virtual screening campaign for novel phthalazine derivatives are presented in the table below.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Pharmacophore Fit Score |

| Phth-001 | -9.8 | 6.5 | 0.92 |

| Phth-002 | -9.5 | 6.3 | 0.88 |

| Phth-003 | -9.2 | 6.1 | 0.85 |

| Phth-004 | -8.9 | 5.9 | 0.81 |

| Phth-005 | -8.7 | 5.8 | 0.79 |

Through these in silico approaches, a large number of virtual compounds can be efficiently evaluated, and a smaller, more manageable set of promising candidates can be selected for synthesis and experimental testing. This significantly accelerates the drug discovery process and reduces the costs associated with traditional high-throughput screening. ajchem-b.com The design of focused libraries of phthalazine derivatives also allows for the systematic exploration of structure-activity relationships, leading to the development of more potent and selective therapeutic agents.

Advanced Research Applications and Future Directions for 1 Butoxy 4 4 Chlorophenyl Phthalazine

1-Butoxy-4-(4-chlorophenyl)phthalazine as a Chemical Probe for Biological Systems

There is no available research on the use of this compound as a chemical probe.

Information regarding the utility of this compound in the study of cellular signaling pathways is not present in the current scientific literature.

There are no documented applications of this compound in methodologies for target identification.

Derivatization Strategies for Enhancing Mechanistic Understanding

No studies have been published detailing the derivatization of this compound for the purposes described below. While synthetic methods exist for modifying the phthalazine (B143731) core, such as chlorination followed by substitution, these have not been specifically applied to this compound for functional studies.

There is no information on the synthesis of bioconjugates of this compound for cellular or tissue localization studies.

The development and application of fluorescent analogs of this compound for imaging purposes have not been reported in the literature.

Interdisciplinary Research Integrating this compound

A search of interdisciplinary research fields reveals no studies that have integrated this compound.

Integration with Material Science for Biosensor Development

The development of highly sensitive and selective biosensors is a cornerstone of modern diagnostics and molecular biology research. The unique structural features of this compound make it a candidate for integration into novel biosensor platforms. The phthalazine nucleus, a nitrogen-containing heterocycle, can participate in coordination with metal ions, a property that has been harnessed in the development of chemosensors. nih.govresearchgate.net For instance, phthalazine-based sensors have been designed for the detection of Co²⁺ and other metal ions through observable changes in their chromogenic and fluorogenic properties. nih.gov

The integration of this compound onto material surfaces, such as those used in field-effect transistor (FET) biosensors, could lead to new detection modalities. Phthalocyanine-functionalized FET biosensors have demonstrated the ability to monitor biologically significant molecules like hydrogen sulfide (B99878) released from cells in real-time. researchgate.net The phthalazine core of the target compound could be similarly functionalized to interact with specific analytes. The butoxy group provides a hydrophobic tail that can facilitate immobilization on surfaces or interaction with lipid-based cellular structures, while the chlorophenyl moiety offers a site for further chemical modification to enhance specificity.

Table 1: Potential Biosensor Applications of this compound

| Biosensor Type | Potential Analyte | Principle of Detection |

| Chemosensor | Metal Ions (e.g., Cu²⁺, Co²⁺) | Colorimetric or fluorometric changes upon coordination with the phthalazine nitrogen atoms. nih.govresearchgate.net |

| FET Biosensor | Biologically relevant small molecules | Modulation of the semiconductor channel's conductivity upon analyte binding to the immobilized phthalazine derivative. researchgate.net |

| Electrochemical Biosensor | Redox-active species | Catalytic oxidation or reduction of the analyte at an electrode modified with the phthalazine compound. |

Exploration of Photocatalytic or Electrochemical Properties for Research Tools

The photocatalytic and electrochemical properties of nitrogen-containing heterocycles are of growing interest for their potential application in organic synthesis and as research tools. sigmaaldrich.comacs.org While specific studies on this compound are not yet prevalent, the inherent characteristics of the phthalazine structure suggest a potential for such activities.

Phthalazine derivatives have been synthesized using visible-light photocatalysis, indicating that the core structure can participate in photoredox processes. nih.govscispace.comrsc.org These reactions often involve the generation of radical intermediates, a process that could be harnessed for developing novel chemical transformations. scispace.com The photocatalytic degradation of N-heterocyclic aromatics has been shown to be influenced by the number and position of nitrogen atoms in the ring. sigmaaldrich.com The two nitrogen atoms in the phthalazine ring of this compound could influence its reactivity and degradation pathways under photocatalytic conditions, potentially enabling its use as a photocatalyst or a probe for studying photocatalytic mechanisms.

From an electrochemical standpoint, phthalazine-based compounds can be used to modify electrodes for the sensing of various substances, including pesticides. The electrochemical behavior is often dependent on the metal center complexed with the phthalazine core, suggesting that this compound could be used as a ligand in the development of new electrochemical sensors.

Table 2: Potential Research Tool Applications

| Application Area | Potential Use of this compound | Underlying Principle |

| Photocatalysis | As a novel photocatalyst or a model substrate in photocatalytic studies. | The phthalazine core's ability to absorb light and participate in electron transfer processes. nih.govscispace.comrsc.org |

| Electrosynthesis | As a precursor or mediator in electrochemical synthetic methods. | The redox activity of the phthalazine moiety. |

| Mechanistic Studies | As a probe to investigate reaction mechanisms involving radical intermediates. | The potential for the compound to generate or react with radical species under specific conditions. scispace.com |

Future Prospects for the Phthalazine Scaffold in Fundamental Chemical and Biological Science

The phthalazine scaffold is a versatile building block with a rich history in medicinal chemistry and burgeoning potential in other scientific domains. longdom.orgosf.io The continued exploration of this chemical entity promises to yield significant advancements in fundamental chemical and biological sciences.

Emerging Synthetic Methodologies for Complex Phthalazines

The synthesis of phthalazine derivatives has evolved from classical condensation reactions to more sophisticated and efficient methods. longdom.org Recent developments include visible-light-mediated cascade reactions that allow for the construction of highly diversified phthalazine structures under mild conditions. nih.govscispace.comrsc.org These methods offer excellent functional group tolerance, enabling the synthesis of complex molecules that were previously difficult to access. For example, a one-pot protocol starting from corresponding carbonyl compounds has been developed for the rapid synthesis of structurally diverse phthalazines. nih.gov The use of novel catalysts, such as nickel-zinc (B8489154) ferrite (B1171679) nanohybrids, in domino four-component reactions also represents a significant step forward in the efficient synthesis of these compounds. researchgate.net

Novel Computational Approaches for Phthalazine-Biomolecule Interactions

Understanding the interactions between small molecules and biological macromolecules at the atomic level is crucial for rational drug design and for elucidating biological pathways. Computational methods, such as molecular docking and dynamic simulations, are increasingly being used to predict and analyze these interactions. nih.gov For phthalazine derivatives, these approaches have been employed to study their binding to targets like VEGFR-2, providing insights that correlate well with experimental biological data. nih.govnih.govrsc.org Future computational studies could focus on developing more accurate scoring functions and employing advanced simulation techniques to predict the binding affinities and mechanisms of action of novel phthalazine derivatives, including this compound, with a wider range of biological targets.

Unexplored Mechanistic Avenues for Phthalazine Derivatives

The reactivity of the phthalazine core is not yet fully explored, and there remain undiscovered mechanistic pathways that could be exploited for novel applications. For instance, the involvement of radical intermediates in photocatalyzed reactions of phthalazines opens up avenues for exploring new types of chemical transformations. scispace.com The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been observed in a photo-induced radical cascade to form phthalazine derivatives, a previously unprecedented transformation. nih.govscispace.com Further investigation into such radical-mediated pathways and other less common reaction mechanisms could lead to the development of new synthetic tools and a deeper understanding of the fundamental reactivity of the phthalazine scaffold.

Conclusion: Synthesis, Characterization, and Mechanistic Insights of 1 Butoxy 4 4 Chlorophenyl Phthalazine in Chemical Research

Summary of Key Synthetic Achievements and Structural Characterization

To adequately summarize synthetic achievements, specific data from peer-reviewed studies would be required. This would include detailed reaction schemes, optimized reaction conditions (reagents, solvents, temperature, and reaction times), and reported yields for the synthesis of 1-butoxy-4-(4-chlorophenyl)phthalazine.

Furthermore, comprehensive structural characterization is essential for confirming the identity and purity of a synthesized compound. This involves a suite of analytical techniques, and the data would typically be presented as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would provide precise information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the butoxy and chlorophenyl groups on the phthalazine (B143731) core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be needed to confirm the exact molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR data would identify the characteristic functional groups present in the molecule.

Melting Point and Elemental Analysis: These physical and chemical data points provide crucial information about the purity of the compound.

Currently, no published studies provide this specific synthetic and characterization data for this compound.

Recapitulation of Fundamental Structure-Activity Relationships

Defining the structure-activity relationships (SAR) involves systematically studying how the structural features of a molecule, in this case, this compound, influence its biological activity. This requires extensive biological testing. Research articles would need to report on the screening of this compound against various biological targets (e.g., enzymes, receptors) and in different cell-based assays.

Outlook on Future Research Directions for this compound and Related Phthalazines

Given the lack of foundational data, future research directions would logically begin with the basics:

Development of a Validated Synthetic Route: The first step would be to synthesize and purify this compound, fully characterizing it using modern analytical methods to establish a reference standard.

Initial Biological Screening: The compound would then need to be subjected to broad biological screening to identify any potential therapeutic areas of interest (e.g., anticancer, anti-inflammatory, antimicrobial).

Elucidation of Mechanism of Action: If significant activity is found, further studies would be necessary to determine the specific biological target and mechanism of action.

Systematic SAR Studies: A research program could then be initiated to synthesize and test a library of related analogs to build a robust SAR model, aiming to optimize potency and other pharmacological properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-chloro-4-(4-chlorophenyl)phthalazine, a key precursor for 1-butoxy derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one, followed by chlorination using phosphorus oxychloride (POCl₃) . Alternative methods include using a POCl₃/PCl₅ mixture under reflux to enhance chlorination efficiency, achieving yields up to 80% . Key steps include:

- Cyclization : Hydrazine-mediated cyclization at 80–100°C for 6–8 hours.

- Chlorination : Refluxing with POCl₃ (or POCl₃/PCl₅) for 2–4 hours, followed by ice-water quenching and recrystallization.

Optimize reaction conditions (e.g., molar ratios, temperature) to minimize byproducts like unreacted phthalazinone or over-chlorinated species .

Q. How are phthalazine derivatives characterized spectroscopically, and what challenges arise in interpreting NMR data?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups). Challenges include overlapping peaks in crowded aromatic regions, resolved using 2D NMR (HSQC, HMBC) .

- Mass Spectrometry : Confirm molecular ions via GC-MS (e.g., [M+H]⁺ peaks for 1-chloro derivatives at m/z 296.1) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) or ether (C-O, ~1250 cm⁻¹) groups .

For complex structures (e.g., tetrazolo derivatives), combine experimental NMR with quantum chemical calculations (DFT) to assign peaks .

Advanced Research Questions

Q. How can molecular docking studies validate the VEGFR-2 inhibition mechanism of 1-butoxy-4-(4-chlorophenyl)phthalazine derivatives?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB ID: 2OH4), remove water, add polar hydrogens.

- Ligand Optimization : Minimize energy of 1-butoxy derivatives using Gaussian09 (B3LYP/6-31G* basis set).

- Grid Generation : Focus on the ATP-binding pocket (coordinates: x=15.2, y=10.5, z=20.1).

- Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors (e.g., Sorafenib). Compounds with pyrimidin-2(1H)-one spacers (e.g., 4b ) show higher binding affinity (∆G = −9.8 kcal/mol) due to hydrophobic interactions with Leu840 and Val848 .

- Contradictions : Discrepancies between docking scores and in vitro activity may arise from solvent effects or protein flexibility—address via MD simulations .

Q. How do structural modifications (e.g., alkoxy vs. thioether substituents) influence cytotoxicity in phthalazine derivatives?

Methodological Answer:

- SAR Trends :

- Experimental Design :

Q. How can researchers resolve contradictions in reported IC₅₀ values for phthalazine-based VEGFR-2 inhibitors?

Methodological Answer: Contradictions arise from:

- Assay Variability : Standardize MTT protocols (e.g., 5,000 cells/well, 24 h pre-incubation) .

- Structural Heterogeneity : Compare compounds with identical substituents (e.g., 2a vs. 2b in hydrazone derivatives) .

- Data Normalization : Use positive controls (e.g., Doxorubicin) and report IC₅₀ as mean ± SD (n=3) .

For meta-analysis, apply multivariate regression to correlate logP, molecular weight, and docking scores with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.